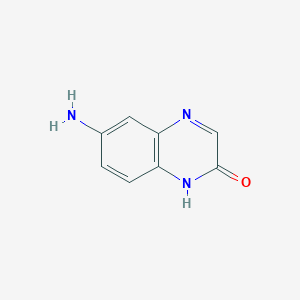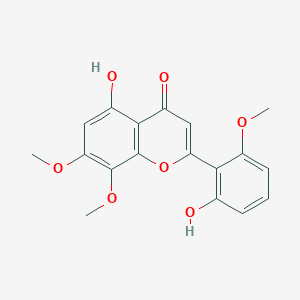![molecular formula C37H38B2O4 B3029623 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] CAS No. 728911-52-2](/img/structure/B3029623.png)
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene]
Overview
Description
“2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene]” is a chemical compound with the molecular formula C28H32B2O4 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a fluorene core with two boronate ester groups attached at the 2,7 positions . The boronate ester groups each contain a boron atom bonded to two oxygen atoms and two carbon atoms, forming a five-membered ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 454.18 . It has a density of 1.2±0.1 g/cm3 . The boiling point is 598.8±23.0 °C at 760 mmHg . The exact melting point is not specified .Scientific Research Applications
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] serves as an essential building block for organic optoelectronic materials. Its strong luminescent properties and stability make it suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs). Researchers have explored its use in enhancing device performance and efficiency .
- The compound’s fluorescence properties make it valuable as a fluorescent dye. It has been employed in biological imaging, where its emission can be detected and visualized. Researchers have investigated its potential for cellular imaging, tracking biological processes, and diagnosing diseases .
- 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is a precursor in synthetic chemistry. It participates in Suzuki-Miyaura cross-coupling reactions, allowing the construction of complex organic molecules. These reactions are crucial for creating functional materials, pharmaceuticals, and agrochemicals .
- Researchers have explored the compound’s potential as a semiconductor material. It can be incorporated into organic thin-film transistors (OTFTs) and organic photodetectors. Its unique spirobifluorene structure contributes to charge transport properties and stability in these devices .
- Researchers have functionalized the compound by introducing additional chemical groups. These modified derivatives find applications in surface coatings, sensors, and molecular recognition. The boron-containing functional groups enable specific interactions with other molecules or surfaces .
Organic Optoelectronic Materials
Fluorescent Dyes and Imaging Agents
Synthetic Chemistry and Cross-Coupling Reactions
Materials for Organic Semiconductors
Functionalization and Surface Modification
Safety and Hazards
Mechanism of Action
Target of Action
The compound 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9’-spirobi[9H-fluorene] is a complex organic molecule. Similar compounds are often used in the synthesis of conjugated copolymers , suggesting that its targets could be specific molecular structures in these polymers.
Mode of Action
The mode of action of this compound is likely related to its chemical structure, which includes two boronic ester groups. These groups are often involved in coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction . In these reactions, the boronic ester groups can form bonds with other molecules, leading to the formation of larger, more complex structures .
Biochemical Pathways
The compound may participate in the borylation of arenes and the preparation of fluorenylborolane . These reactions are part of larger biochemical pathways involved in the synthesis of conjugated copolymers . The downstream effects of these pathways can include changes in the physical and chemical properties of the resulting polymers.
Result of Action
The primary result of the compound’s action is likely the formation of new bonds with other molecules, leading to the creation of larger, more complex structures . This can result in changes in the physical and chemical properties of the resulting materials, such as their conductivity, flexibility, and stability .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions may depend on the presence of a suitable catalyst . Additionally, the compound’s stability may be affected by temperature and light exposure . Therefore, it is typically recommended to store the compound in a cool, dark place .
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[7'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[fluorene]-2'-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38B2O4/c1-33(2)34(3,4)41-38(40-33)23-17-19-27-28-20-18-24(39-42-35(5,6)36(7,8)43-39)22-32(28)37(31(27)21-23)29-15-11-9-13-25(29)26-14-10-12-16-30(26)37/h9-22H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPGYJFGTIZCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=C(C35C6=CC=CC=C6C7=CC=CC=C57)C=C(C=C4)B8OC(C(O8)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9'-spirobi[9H-fluorene] | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



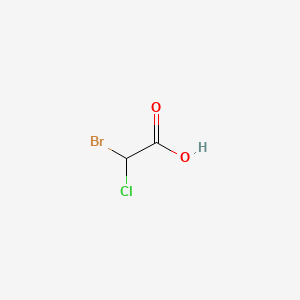
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

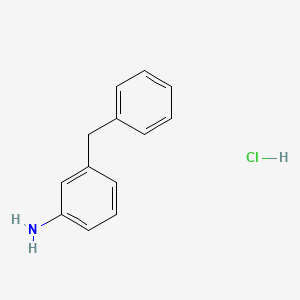
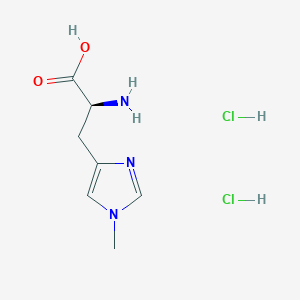

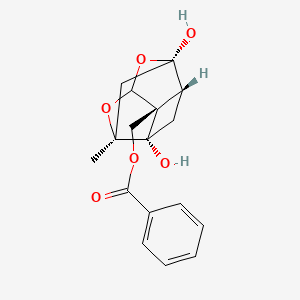

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)



